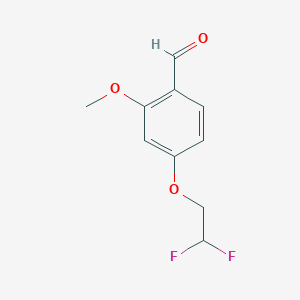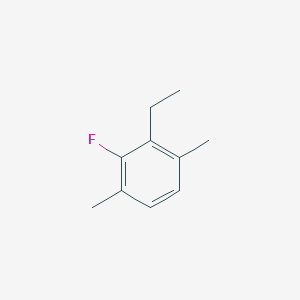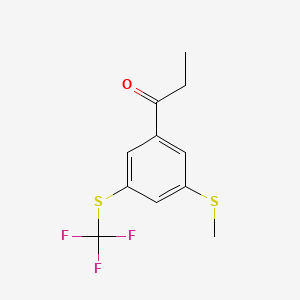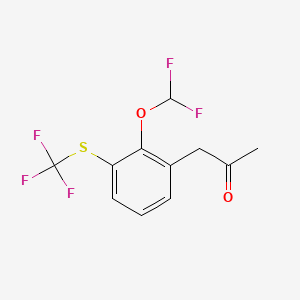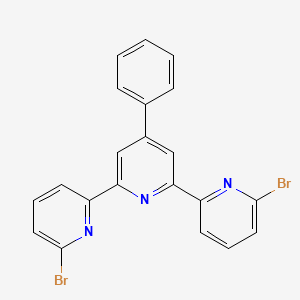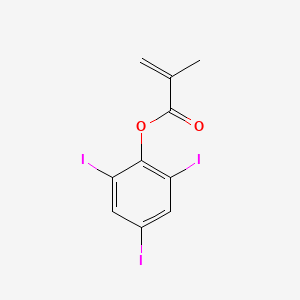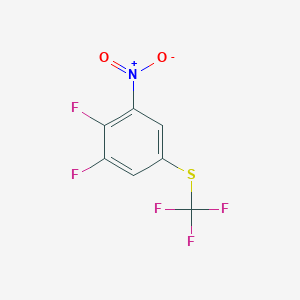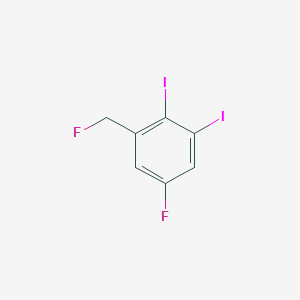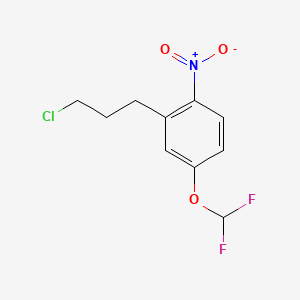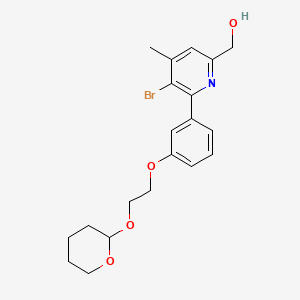
(5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol is a complex organic molecule featuring a pyridine ring substituted with bromine, methyl, and a phenyl group linked through an ethoxy bridge to a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-bromo-4-methylpyridine and 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.
Substitution Reactions: The bromine and methyl groups are introduced via electrophilic aromatic substitution reactions.
Ether Formation: The tetrahydropyran moiety is attached through an ether linkage, typically using a Williamson ether synthesis reaction.
Final Functionalization: The hydroxyl group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or hydroxyl sites, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tetrahydropyran moiety can act as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyridine ring.
Biological Probes: Can be used in the design of probes for studying biological processes at the molecular level.
Industry
Materials Science:
Catalysis: May serve as a ligand in catalytic reactions, particularly those involving transition metals.
作用機序
The mechanism by which (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins.
類似化合物との比較
Similar Compounds
(5-bromo-4-methyl-6-phenylpyridin-2-yl)methanol: Lacks the tetrahydropyran moiety, which may affect its solubility and reactivity.
(4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
Uniqueness
The unique combination of the bromine, methyl, and tetrahydropyran moieties in (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H24BrNO4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
[5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H24BrNO4/c1-14-11-16(13-23)22-20(19(14)21)15-5-4-6-17(12-15)24-9-10-26-18-7-2-3-8-25-18/h4-6,11-12,18,23H,2-3,7-10,13H2,1H3 |
InChIキー |
MCUHEGIAJISALW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


